molecular formula C9H16O B019633 3-Cyclohexylpropanal CAS No. 4361-28-8

3-Cyclohexylpropanal

Cat. No. B019633
CAS RN: 4361-28-8
M. Wt: 140.22 g/mol
InChI Key: RKFNAZGRJVNWEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of 3-Cyclohexylpropanal : The specifics of synthesizing 3-Cyclohexylpropanal are not directly detailed in the papers found. However, general methods for synthesizing similar cyclohexane derivatives can be inferred from related research. Typically, such syntheses involve reactions like hydrogenation, oxidation, or functional group modifications of cyclohexane or its derivatives (Bower, Patman, & Krische, 2008).

Molecular Structure Analysis

  • Crystal and Molecular Structure : The molecular structure of compounds related to 3-Cyclohexylpropanal, such as cyclohexane derivatives, often features chair or half-chair conformations, with variations in bond angles and lengths influenced by substituents (Kutulya et al., 2008).

Chemical Reactions and Properties

  • Reactivity and Chemical Properties : 3-Cyclohexylpropanal's reactivity can be speculated based on similar compounds, such as cyclohexene derivatives. These compounds typically participate in reactions like cycloadditions, hydrogenation, and oxidation. For instance, 1,3-cyclohexadiene, a structurally related compound, is known to undergo C-C coupling via transfer hydrogenation (Bower, Patman, & Krische, 2008).

Physical Properties Analysis

  • Optical and Physical Properties : The physical properties of compounds similar to 3-Cyclohexylpropanal, such as derivatives of cyclohexane, include varying optical constants like refractive index and extinction coefficient. These properties are crucial in determining the electronic transitions and band gaps, which are fundamental for applications in materials science (Yakuphanoglu, Şekerci, & Ozturk, 2004).

Scientific Research Applications

Polymerization Applications

3-Cyclohexylpropanal and its derivatives have been studied for their potential in polymerization processes. Masetti et al. (1969) investigated the polymerization of 1,2-epoxy-ethylcyclohexane and 1,2-epoxy-3-cyclohexylpropane, finding that both monomers could produce low molecular weight polymers with cationic initiators and high molecular weight, partially crystalline polymers with stereospecific initiators (Masetti, Andruzzi, Cerrai, & Giusti, 1969).

Synthesis of Complex Molecules

Daniewski and Kiegiel (1989) achieved the synthesis of 3-[(1R,2S,5R and 5S)-5-Methoxymethoxy-2-methyl-1,2-epoxycyclohexyl]propanal, a compound useful for the total biomimetic synthesis of (−)-Progesterone, illustrating the role of cyclohexylpropanals in complex organic syntheses (Daniewski & Kiegiel, 1989).

Metal Complex Formation

Research by Xie et al. (2007) on cis-Dichlorido(N-cyclohexylpropane-1,3-diamine-κ2N,N′)platinum(II) demonstrated the formation of monomeric complexes with unique structural properties, indicating potential applications in materials science and coordination chemistry (Xie, Chen, Liu, Hou, & Ye, 2007).

Photoluminescence and Forensic Applications

Srinivas et al. (2017) explored azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino organic ligands. They demonstrated that these complexes emit blue light and have potential forensic applications in latent fingerprint detection (Srinivas, Vijayakumar, Mahadevan, Nagabhushana, & Naik, 2017).

properties

IUPAC Name

3-cyclohexylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFNAZGRJVNWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195886
Record name Cyclohexanepropionaldehyde
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylpropanal

CAS RN

4361-28-8
Record name Cyclohexanepropanal
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Synthesis routes and methods I

Procedure details

3-Cyclohexyl-1-propanol (3.96 g, 27.8 mmol) was dissolved in DCM (90 mL) at 0° C. and treated sequentially with dimethyl sulfoxide (3.25 g, 41.7 mmol), N,N-diisopropylethylamine (8.98 g, 69.6 mmol) and sulfur trioxide pyridine.complex (11 g, 69.6 mmol). After one hour, the reaction mixture was diluted with DCM (100 mL) and washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine. The organic layer was dried over MgSO4, filtered, and concentrated to yield the title intermediate as a light yellow oil (3.8 g). 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 9.72 (s, 1H), 3.65-3.72 (m, 2H), 2.46 (t, 2H), 1.65-1.73 (m, 3H), 1.51-1.56 (m, 2H), 1.14-1.48 (m, 4H), 0.85-0.96 (m, 2H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Cyclohexyl-1-propanol (3.96 g, 27.8 mmol) was dissolved in DCM (90 mL) at 0° C. and treated sequentially with dimethyl sulfoxide (3.25 g, 41.7 mmol), N,N-diisopropylethylamine (8.98 g, 69.6 mmol) and sulfur trioxide pyridine complex (11 g, 69.6 mmol). After one hour, the reaction mixture was diluted with DCM (100 mL) and washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine. The organic layer was dried over MgSO4, filtered, and concentrated to yield the title intermediate as a light yellow oil (3.8 g). 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 9.72 (s, 1H), 3.65-3.72 (m, 2H), 2.46 (t, 2H), 1.65-1.73 (m, 3H), 1.51-1.56 (m, 2H), 1.14-1.48 (m, 4H), 0.85-0.96 (m, 2H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Cyclohexyl-1-propanol (3.96 g, 27.8 mmol) was dissolved in DCM (90 mL) at 0° C. and treated sequentially with dimethyl sulfoxide (3.25 g, 41.7 mmol), N,N-diisopropylethylamine (8.98 g, 69.6 mmol) and sulfur trioxide pyridine-complex (11 g, 69.6 mmol). After one hour, the reaction mixture was diluted with DCM (100 mL) and washed with 1N aqueous HCl (3×50 mL), saturated sodium bicarbonate (3×50 mL), and brine. The organic layer was dried over MgSO4, filtered, and concentrated to yield the title intermediate as a light yellow oil (3.8 g). 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 9.72 (s, 1H), 3.65-3.72 (m, 2H), 2.46 (t, 2H), 1.65-1.73 (m, 3H), 1.51-1.56 (m, 2H), 1.14-1.48 (m, 4H), 0.85-0.96 (m, 2H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylpropanal
Reactant of Route 2
3-Cyclohexylpropanal
Reactant of Route 3
3-Cyclohexylpropanal
Reactant of Route 4
3-Cyclohexylpropanal
Reactant of Route 5
3-Cyclohexylpropanal
Reactant of Route 6
3-Cyclohexylpropanal

Citations

For This Compound
47
Citations
L Cerveny, A Marhoul, L Hrdlickova - Perfumer & flavorist, 1991 - img.perfumerflavorist.com
3-Phenyl-l-propaml and~-phenyl-l-butanol cm be obtained with relative easel by atwo-step synthesis from styene or a-methylstyrene. In the first step a Prins’ reaction with fonmddehyde …
Number of citations: 1 img.perfumerflavorist.com
L Červeny, P Winklerová… - Journal of Chemical …, 1993 - Wiley Online Library
Catalytic splitting of the dimethylacetals of heptanal, 3‐cyclohexylpropanal, 3‐cyclohexylbutanal, 3‐phenylpropanal and 3‐phenylbutanal to corresponding unsaturated ethers was …
Number of citations: 5 onlinelibrary.wiley.com
SE Agostinho Monteiro - 2020 - dk.upce.cz
… The direct preparation of propargylic alcohol with adequate stereoselectivity using Corey lactone derivatives and 3cyclohexylpropanal as starting materials was also deeply studied. …
Number of citations: 0 dk.upce.cz
HC Brown, MW Rathke, GW Kabalka… - Journal of the American …, 1968 - ACS Publications
synthesis of-bromo aldehydes. A 100-ml flaskfitted with an inlet carrying a rubber septumcap, a magnetic stirring bar, and a condenser was flushed with nitrogen. In the flask was placed …
Number of citations: 32 pubs.acs.org
V Snieckus, MAJ Miah - Synfacts, 2018 - thieme-connect.com
… 2-Chloro-3-cyclohexylpropanal gave N-methoxyisoquinolone 3 in 55% yield and 3,4-dihydroisoquinolone 4 in 10% yield. 2-Aryl-2-chloroaldehydes afforded products 4 exclusively (…
Number of citations: 0 www.thieme-connect.com
X Zhao, KE Ruhl, T Rovis - Angewandte Chemie, 2012 - Wiley Online Library
… In contrast, 3-cyclohexylpropanal is an effective substrate for this annulation thus giving the product 3 d in good yield with excellent enantioselectivity and a high dr value. With electron-…
Number of citations: 189 onlinelibrary.wiley.com
G Hutchinson, C Alamillo-Ferrer… - The Journal of …, 2022 - ACS Publications
… Similarly, we found that the bromination of 3-cyclohexylpropanal had to be carried out at room temperature to allow full consumption of the NBS over a reasonable amount of time (Table …
Number of citations: 2 pubs.acs.org
HC Brown, MM Rogic, MW Rathke… - Journal of the American …, 1967 - ACS Publications
We have found it more convenient to add water to the solution of the organoborane in tetrahydrofuran. Then introduction of the acrolein results in the con-current 1, 4 addition and …
Number of citations: 92 pubs.acs.org
S Wolfe, A Rauk, IG Csizmadia - Journal of the American …, 1967 - ACS Publications
115). It is apparent that the overlap population of the CS bond increases and that of the SO bond decreases in the conversion I— II and that there is a significant dependence upon. It …
Number of citations: 43 pubs.acs.org
S Monteiro, A Imramovský, K Pauk… - Organic Preparations …, 2020 - Taylor & Francis
… The mixture was stirred for 45 minutes followed by addition of 3-cyclohexylpropanal (1.85 g, 13.19 mmol) dissolved in THF (3 mL). The mixture was stirred for 2h at -70 C and then …
Number of citations: 1 www.tandfonline.com

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